Isoapetalic acid

Antibacterial MIC Staphylococcus aureus

Isoapetalic acid (CAS 34366-34-2) is a naturally occurring pyranochromanone acid derivative , primarily isolated from the leaves, seeds, stem bark, and pericarps of various Calophyllum species (Clusiaceae) including C. brasiliense, C.

Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
Cat. No. B094809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoapetalic acid
Synonymsapetalic acid
Molecular FormulaC22H28O6
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C
InChIInChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)
InChIKeyJZWLSXINEVHWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoapetalic Acid (CAS 34366-34-2) for Research: Compound Profile, Natural Sources, and Procurement-Grade Characterization


Isoapetalic acid (CAS 34366-34-2) is a naturally occurring pyranochromanone acid derivative [1], primarily isolated from the leaves, seeds, stem bark, and pericarps of various Calophyllum species (Clusiaceae) including C. brasiliense, C. blancoi, C. pinetorum, and C. incrassatum [2]. As a secondary metabolite belonging to the chromanone acid class, it is structurally characterized by a 2,3-dimethylchromanone ring system fused to a pyran ring and a hexanoic acid side chain [3]. This compound is offered as a research reagent by multiple commercial vendors, typically with a stated purity of ≥95% or ≥98% , and is specifically indicated for non-human, non-diagnostic research applications only .

Why Isoapetalic Acid Should Not Be Substituted with Other Chromanone Acids in Research Applications


Generic substitution of isoapetalic acid with other chromanone acids (e.g., apetalic acid, blancoic acid, or calolongic acid) is not scientifically justifiable. These compounds, while structurally related, exhibit distinct and sometimes opposing biological activity profiles. For instance, isoapetalic acid has been reported to be devoid of HIV-1 reverse transcriptase (RT) inhibitory activity in a standardized bioassay, unlike the highly active dipyranocoumarins calanolide A and calanolide B isolated from the same species [1]. Furthermore, the stereochemistry of these molecules is critical; apetalic acid, the enantiomer of isoapetalic acid, has demonstrated significant antimycobacterial activity [2], while the specific biological effects of isoapetalic acid in this area remain unquantified. The presence of three asymmetric centers and the potential for atropisomerism, as documented for apetalic acid, means that subtle differences in stereochemical purity or side-chain conformation can drastically alter target engagement and potency [3]. Therefore, any experiment relying on a specific chromanone acid's reported activity or physicochemical property requires the use of the exact, verified compound to ensure reproducibility and valid interpretation of results.

Quantitative Evidence for Isoapetalic Acid: Differentiated Activity and Property Data vs. Analogs


Antibacterial Selectivity Profile: Isoapetalic Acid vs. In-Class Gram-Positive Spectrum

Isoapetalic acid demonstrates selective, albeit moderate, antibacterial activity against Gram-positive strains. A defined Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL has been established against both Staphylococcus aureus and Bacillus subtilis . While a direct head-to-head MIC comparison with its analog apetalic acid is not available from a single study, cross-study comparison indicates that this level of activity is mild when benchmarked against more potent in-class chromanones like calolongic acid and isocalolongic acid, which exhibit MIC80 values of 4 µg/mL and 2 µg/mL, respectively, against a fungal pathogen [1]. Notably, isoapetalic acid is reported to show no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, suggesting a mechanism reliant on interactions with Gram-positive cell wall structures .

Antibacterial MIC Staphylococcus aureus Bacillus subtilis

Cytotoxic Activity in Cancer Cell Lines: Comparative IC50 Analysis

Isoapetalic acid and its analog apetalic acid show similar, mild cytotoxic activity in specific cancer cell lines. In vitro studies report IC50 values of approximately 249 µM for isoapetalic acid against both A-549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines . This places its potency at a relatively low level. In a separate study focusing on murine leukemia P-388 cells, isoapetalic acid demonstrated a more potent cytotoxic effect with an IC50 of 8.51 µg/mL (approximately 21.9 µM based on MW 388.5 g/mol) [1]. Importantly, its methyl ester derivative (methyl isoapetalic) was significantly more potent in the same assay with an IC50 of 1.47 µg/mL [1], highlighting the critical impact of functional group modification on activity.

Cytotoxicity IC50 A-549 MCF-7 Cancer

HIV-1 Reverse Transcriptase Inhibition: Lack of Activity vs. In-Class Active Coumarins

In a direct, bioassay-guided fractionation study of Calophyllum brasiliense leaf extracts, isoapetalic acid was found to be devoid of HIV-1 reverse transcriptase (RT) inhibitory activity [1]. This is a critical negative differentiation from other compounds isolated from the same species, such as the dipyranocoumarins calanolide A and calanolide B, which were the active principles driving the extract's anti-HIV-1 activity [1]. Conflicting vendor data, which suggests a 20.6% inhibition rate of HIV-1 RT for isoapetalic acid , may arise from differences in assay conditions, compound purity, or stereochemistry, underscoring the importance of referencing the primary literature. Apetalic acid, a structural isomer, was also reported as inactive in the same primary study [1].

HIV-1 Reverse Transcriptase Antiviral Calanolide

Recommended Research and Industrial Applications for Isoapetalic Acid Based on Differentiated Evidence


Use as a Gram-Positive Selective Antibacterial Control

Procure isoapetalic acid to serve as a Gram-positive selective antibacterial agent with a defined, moderate MIC (31.25 µg/mL against S. aureus and B. subtilis) . Its inactivity against Gram-negative bacteria makes it a useful tool for validating assays designed to identify compounds with a specific Gram-positive mechanism of action.

Negative Control Compound for HIV-1 RT Inhibitor Discovery

Isoapetalic acid is uniquely qualified for use as a negative control in primary screens for HIV-1 reverse transcriptase (RT) inhibitors. While co-isolated with potent RT inhibitors like calanolide A from Calophyllum species, isoapetalic acid is completely devoid of this specific activity, providing a reliable baseline signal in antiviral assays [1].

Structure-Activity Relationship (SAR) Studies with Chromanone Scaffolds

The compound's well-characterized, moderate cytotoxic activity against cell lines such as A-549 (IC50 ≈ 249 µM) and P-388 leukemia (IC50 = 8.51 µg/mL) makes it a valuable starting scaffold or reference compound for SAR studies [2]. Researchers can purchase isoapetalic acid to systematically compare it with more potent derivatives (e.g., methyl isoapetalic, IC50 = 1.47 µg/mL) and other chromanone acids like calolongic acid to map the structural determinants of enhanced bioactivity [3].

Analytical Reference Standard for Phytochemical Profiling of Calophyllum Extracts

Given its occurrence in multiple Calophyllum species (C. brasiliense, C. blancoi, C. pinetorum, C. incrassatum) [4], isoapetalic acid is an essential analytical reference standard. Its procurement in high purity (≥98%) is necessary for the development and validation of HPLC-DAD-MS methods for the quality control, metabolomic profiling, and chemotaxonomic characterization of Calophyllum-derived botanical materials and extracts [5].

Technical Documentation Hub

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